1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by methylation of the resulting product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Chemical Reactions Analysis
1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as pain, anxiety, and depression. Additionally, the compound finds applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the treatment of pain, the compound may interact with opioid receptors, while in the treatment of anxiety, it may modulate the activity of GABA receptors.
Comparison with Similar Compounds
1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one can be compared with other similar compounds, such as benzylpiperazine and methylbenzylpiperazine. These compounds share a similar piperidine ring structure but differ in the nature and position of substituents. The uniqueness of 1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. For instance, while benzylpiperazine is known for its stimulant effects, 1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one may exhibit different pharmacological activities due to its unique structure.
References
Properties
Molecular Formula |
C18H26N2O |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(1-benzyl-4-methylpiperidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C18H26N2O/c1-18(20-11-7-17(21)8-12-20)9-13-19(14-10-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 |
InChI Key |
LGLAFLBCZNKOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)N3CCC(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.